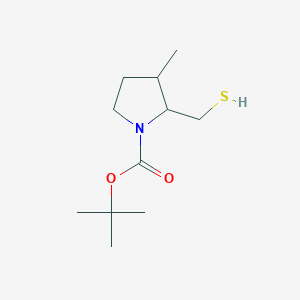![molecular formula C19H27N3O3S2 B2777499 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933213-59-3](/img/structure/B2777499.png)
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups. The benzothiadiazine scaffold is known for its diverse pharmacological activities, making it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction, where a butyl halide reacts with the benzothiadiazine ring in the presence of a base.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiadiazine intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the benzothiadiazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: The parent compound with similar pharmacological activities.
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-thiadiazine: A closely related compound with slight structural differences.
Uniqueness
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the butyl and piperidinyl groups enhances its biological activity and selectivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-4-11-22-16-7-5-6-8-17(16)27(24,25)20-19(22)26-14-18(23)21-12-9-15(2)10-13-21/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTODROFBPYNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)



![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)
![3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2777428.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777429.png)

![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777434.png)
![7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)

![3-benzyl-6-methyl-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)
